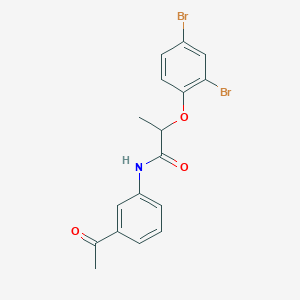![molecular formula C21H19ClN2O3S B309284 4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690550, and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of CP-690550 involves the inhibition of the Janus kinase (JAK) pathway. This pathway is involved in the signaling of various cytokines and growth factors, which are important for immune cell function. By inhibiting this pathway, CP-690550 can suppress the activity of immune cells and reduce inflammation.
Biochemical and Physiological Effects
CP-690550 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. CP-690550 has also been found to reduce the activity of T cells and B cells, which are important for immune function.
実験室実験の利点と制限
CP-690550 has several advantages for use in lab experiments. It has been found to have a high degree of specificity for the JAK pathway, which makes it a useful tool for studying the role of this pathway in immune cell function. CP-690550 also has a long half-life, which allows for sustained inhibition of the JAK pathway.
However, there are also limitations to the use of CP-690550 in lab experiments. It has been found to have off-target effects on other pathways, which can complicate the interpretation of results. CP-690550 also has the potential to cause toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on CP-690550. One area of focus is the development of more specific JAK inhibitors that can avoid off-target effects. Another area of focus is the study of the long-term effects of CP-690550 on immune function and overall health. Additionally, there is a need for more research on the potential use of CP-690550 in the treatment of autoimmune diseases and organ transplant rejection.
Conclusion
In conclusion, CP-690550 is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases and organ transplant rejection. CP-690550 inhibits the JAK pathway, which is involved in immune cell function, and has various biochemical and physiological effects. While there are advantages and limitations to the use of CP-690550 in lab experiments, there are several future directions for research on this compound.
合成法
CP-690550 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including 4-chloro-3-nitrobenzoic acid, 2-phenylethylamine, and phenylsulfonyl chloride. The process involves the conversion of these reagents into the final product, CP-690550, through a series of chemical reactions, including nitration, reduction, and sulfonation.
科学的研究の応用
CP-690550 has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CP-690550 has also been studied for its potential use in the treatment of organ transplant rejection.
特性
製品名 |
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide |
|---|---|
分子式 |
C21H19ClN2O3S |
分子量 |
414.9 g/mol |
IUPAC名 |
3-(benzenesulfonamido)-4-chloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-12-11-17(21(25)23-14-13-16-7-3-1-4-8-16)15-20(19)24-28(26,27)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,23,25) |
InChIキー |
ZYKWTWUGINROQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B309223.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)